molecular formula C11H15NO2 B2593114 (R)-4-(Morpholin-3-ylmethyl)phenol CAS No. 1273577-72-2

(R)-4-(Morpholin-3-ylmethyl)phenol

Cat. No.: B2593114
CAS No.: 1273577-72-2
M. Wt: 193.246
InChI Key: PPQSQPXAIUFBRQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-(Morpholin-3-ylmethyl)phenol is a chiral compound characterized by the presence of a morpholine ring attached to a phenol group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Morpholin-3-ylmethyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with ®-morpholine in the presence of a reducing agent. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods: Industrial production of ®-4-(Morpholin-3-ylmethyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: ®-4-(Morpholin-3-ylmethyl)phenol can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products:

  • Oxidation products: Quinones
  • Reduction products: Reduced derivatives of the phenol group
  • Substitution products: Halogenated, nitrated, or sulfonated phenol derivatives

Scientific Research Applications

Chemistry: ®-4-(Morpholin-3-ylmethyl)phenol is used as a building block in organic synthesis, particularly in the development of chiral ligands and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore the therapeutic potential of ®-4-(Morpholin-3-ylmethyl)phenol in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, ®-4-(Morpholin-3-ylmethyl)phenol is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(Morpholin-3-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

  • ®-4-(Morpholin-3-ylmethyl)carbamate
  • ®-4-(Morpholin-3-ylmethyl)aniline
  • ®-4-(Morpholin-3-ylmethyl)benzyl alcohol

Comparison: Compared to its analogs, ®-4-(Morpholin-3-ylmethyl)phenol exhibits unique reactivity due to the presence of the phenol group. This functional group allows for additional hydrogen bonding and redox reactions, making it a versatile compound in both synthetic and biological applications.

Properties

IUPAC Name

4-[[(3R)-morpholin-3-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11-3-1-9(2-4-11)7-10-8-14-6-5-12-10/h1-4,10,12-13H,5-8H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQSQPXAIUFBRQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.